molecular formula C24H26N2O3 B3748853 1-[(2-methoxy-1-naphthyl)methyl]-4-(phenoxyacetyl)piperazine

1-[(2-methoxy-1-naphthyl)methyl]-4-(phenoxyacetyl)piperazine

Cat. No. B3748853
M. Wt: 390.5 g/mol
InChI Key: DHTMTXFCWOBTKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(2-methoxy-1-naphthyl)methyl]-4-(phenoxyacetyl)piperazine, also known as MPP, is a synthetic compound that has been extensively studied for its potential therapeutic applications. MPP is a piperazine derivative that exhibits unique pharmacological properties, making it a promising candidate for the treatment of various diseases.

Mechanism of Action

The exact mechanism of action of 1-[(2-methoxy-1-naphthyl)methyl]-4-(phenoxyacetyl)piperazine is not fully understood. However, it is believed that 1-[(2-methoxy-1-naphthyl)methyl]-4-(phenoxyacetyl)piperazine acts as a selective serotonin reuptake inhibitor (SSRI) and a dopamine receptor antagonist. 1-[(2-methoxy-1-naphthyl)methyl]-4-(phenoxyacetyl)piperazine has also been shown to modulate the activity of gamma-aminobutyric acid (GABA) receptors, which are involved in the regulation of anxiety and mood.
Biochemical and Physiological Effects
1-[(2-methoxy-1-naphthyl)methyl]-4-(phenoxyacetyl)piperazine has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase the levels of serotonin and norepinephrine in the brain, which are neurotransmitters involved in the regulation of mood and anxiety. 1-[(2-methoxy-1-naphthyl)methyl]-4-(phenoxyacetyl)piperazine has also been shown to decrease the activity of dopamine receptors, which are involved in the regulation of movement and reward.

Advantages and Limitations for Lab Experiments

1-[(2-methoxy-1-naphthyl)methyl]-4-(phenoxyacetyl)piperazine has several advantages for lab experiments. It is a well-characterized compound that is readily available. 1-[(2-methoxy-1-naphthyl)methyl]-4-(phenoxyacetyl)piperazine has also been extensively studied, and its pharmacological properties are well understood. However, 1-[(2-methoxy-1-naphthyl)methyl]-4-(phenoxyacetyl)piperazine has some limitations for lab experiments. It is a synthetic compound that may not accurately reflect the activity of naturally occurring compounds. 1-[(2-methoxy-1-naphthyl)methyl]-4-(phenoxyacetyl)piperazine may also have off-target effects that could complicate the interpretation of experimental results.

Future Directions

There are several future directions for the study of 1-[(2-methoxy-1-naphthyl)methyl]-4-(phenoxyacetyl)piperazine. One possible direction is to investigate the use of 1-[(2-methoxy-1-naphthyl)methyl]-4-(phenoxyacetyl)piperazine in the treatment of anxiety disorders. Another direction is to investigate the use of 1-[(2-methoxy-1-naphthyl)methyl]-4-(phenoxyacetyl)piperazine in combination with other drugs for the treatment of Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action of 1-[(2-methoxy-1-naphthyl)methyl]-4-(phenoxyacetyl)piperazine and its potential off-target effects.
Conclusion
In conclusion, 1-[(2-methoxy-1-naphthyl)methyl]-4-(phenoxyacetyl)piperazine is a synthetic compound that exhibits unique pharmacological properties. 1-[(2-methoxy-1-naphthyl)methyl]-4-(phenoxyacetyl)piperazine has been extensively studied for its potential therapeutic applications and has been shown to have a wide range of biochemical and physiological effects. Further studies are needed to fully understand the mechanism of action of 1-[(2-methoxy-1-naphthyl)methyl]-4-(phenoxyacetyl)piperazine and its potential therapeutic applications.

Scientific Research Applications

1-[(2-methoxy-1-naphthyl)methyl]-4-(phenoxyacetyl)piperazine has been extensively studied for its potential therapeutic applications. It has been shown to exhibit a wide range of pharmacological activities, including antidepressant, anxiolytic, and anticonvulsant effects. 1-[(2-methoxy-1-naphthyl)methyl]-4-(phenoxyacetyl)piperazine has also been investigated for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and schizophrenia.

properties

IUPAC Name

1-[4-[(2-methoxynaphthalen-1-yl)methyl]piperazin-1-yl]-2-phenoxyethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O3/c1-28-23-12-11-19-7-5-6-10-21(19)22(23)17-25-13-15-26(16-14-25)24(27)18-29-20-8-3-2-4-9-20/h2-12H,13-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHTMTXFCWOBTKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=CC=CC=C2C=C1)CN3CCN(CC3)C(=O)COC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{4-[(2-Methoxynaphthalen-1-yl)methyl]piperazin-1-yl}-2-phenoxyethanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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